![molecular formula C16H12N2O2S B3023616 3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 302581-52-8](/img/structure/B3023616.png)
3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Description
Synthesis Analysis
The synthesis of pyrazole derivatives is a topic of significant interest due to their diverse biological activities. In the papers provided, various methods of synthesizing pyrazole and its derivatives are discussed. For instance, one study reports the synthesis of a pyrazole derivative through a condensation/cyclization reaction using specific reactants and reflux conditions . Another paper describes a green synthesis approach for pyrazoline and pyrimidine derivatives using microwave irradiation, which is notable for its efficiency and environmental friendliness . Additionally, a one-pot, four-component condensation reaction is highlighted as a novel and efficient method for synthesizing complex pyrazole derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using different spectroscopic techniques and computational studies. X-ray crystallography is employed to determine the precise molecular structure and confirm the regioisomer formed during synthesis . Spectroscopic evaluations, including FT-IR and FT-NMR, are used alongside theoretical approaches to investigate the molecular structure and properties . Density Functional Theory (DFT) calculations are also performed to obtain molecular parameters such as bond lengths and angles, which are crucial for understanding the molecular geometry .
Chemical Reactions Analysis
The chemical reactivity and potential interactions of the synthesized pyrazole derivatives are explored through various analyses. For example, the antibacterial activity of the compounds is assessed using in-vitro disk diffusion assays against different bacteria strains . The molecular docking and quantum chemical calculations provide insights into the biological effects and potential applications of the compounds . These studies are essential for identifying the chemical reactions that pyrazole derivatives can undergo and their implications for drug design and other applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely examined to understand their behavior and potential uses. The nonlinear optical properties of one compound are attributed to the small energy gap between the frontier molecular orbitals, indicating its potential application in optical devices . The crystal packing and intermolecular interactions, such as hydrogen bonding, are analyzed to understand the stability and solid-state properties of the compounds . Computational studies further contribute to the understanding of the electronic properties, such as the molecular electrostatic potential and intramolecular charge transfer .
properties
IUPAC Name |
(E)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-15(20)9-8-12-11-18(13-5-2-1-3-6-13)17-16(12)14-7-4-10-21-14/h1-11H,(H,19,20)/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTTUZGNGPOHCQ-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832053 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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